molecular formula C21H17NO3S2 B1683988 2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one CAS No. 587871-26-9

2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one

Cat. No. B1683988
M. Wt: 395.5 g/mol
InChI Key: XRKYMMUGXMWDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one” is a small molecular drug . It has been mentioned in the context of being a potent chromen-4-one inhibitor of the DNA-dependent protein kinase (DNA-PK) .

Scientific Research Applications

Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine and pyran derivatives, including 2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one, have been a subject of considerable interest in pharmacology. The morpholine ring is present in various compounds with a spectrum of pharmacological activities. Pyrans and their analogs are significant due to their diverse applications in biochemistry and medicine. This compound's properties have encouraged researchers to design and synthesize novel derivatives for varied pharmacophoric activities (Asif & Imran, 2019).

Inhibition of DNA-Dependent Protein Kinase

Studies have shown that certain pyran-4-one and thiopyran-4-one derivatives, including those related to 2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one, act as inhibitors of DNA-dependent protein kinase (DNA-PK). This enzyme is vital in DNA repair, and its inhibition is crucial in cancer therapy research. Some of these compounds exhibit superior activity compared to other inhibitors, highlighting their potential in developing new therapeutic agents (Hollick et al., 2003).

Potential in Cancer Research

Further studies in the field of cancer research have indicated the efficacy of certain pyranone, thiopyranone, and pyridone inhibitors, which are structurally related to 2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one. These compounds have been tested against DNA-PK and ATM kinase, revealing their potential in targeted cancer therapies. Such studies have opened new avenues for synthesizing more potent and selective inhibitors for these kinases, crucial in cancer treatment (Hollick et al., 2007).

properties

IUPAC Name

2-morpholin-4-yl-6-thianthren-1-ylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S2/c23-14-12-16(25-20(13-14)22-8-10-24-11-9-22)15-4-3-7-19-21(15)27-18-6-2-1-5-17(18)26-19/h1-7,12-13H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKYMMUGXMWDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C=C(O2)C3=C4C(=CC=C3)SC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207516
Record name KU-55933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one

CAS RN

587871-26-9
Record name 2-Morpholin-4-yl-6-thianthren-1-yl-pyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0587871269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KU-55933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KU-55933
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O549494L5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Chloro-6-morpholin-4-yl-pyran-4-one (3) (863 mg, 4 mmol), thianthrene-1-boronic acid (1.145 g, 4.4 mmol), and ground potassium carbonate (1.105 g, 8 mmol) were suspended in dioxane (10 ml) and degassed (sonication for 5 minutes then saturated with N2). Pd(PPh3)4 (231 mg, 0.2 mmol) was then added and the reaction mixture was then heated at 90° C. for 24 hours under a vigorous stirring and a N2 atmosphere. The solvent was removed in vacuo and the residue was then suspended in water 50 ml) and extracted with ethyl acetate (3×100 ml). The organics were combined, washed with saturated brine and dried over sodium sulphate. The solvent was removed in vacuo and the residue was purified by column chromatography (silica; ethyl acetate:ethanol; 9:1) to give the title compound as a white solid (70 mg, 4%). 1H-NMR (300 MHz, DMSO-d6): δH=3.44 (4H, t, J 5 Hz); 3.76 (4H, t, J 5 Hz); 5.57 (1H, d, J 2 Hz); 6.30 (1H, d, J 2 Hz); 7.43 (2H, m); 7.53 (1H, t, 8 Hz); 7.66 (3H, m); 8.49 (1H, dd, J land 8 Hz). m/z (LC-MS, ESP): 396 (M++1).
Quantity
863 mg
Type
reactant
Reaction Step One
Quantity
1.145 g
Type
reactant
Reaction Step Two
Quantity
1.105 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
231 mg
Type
catalyst
Reaction Step Six
Yield
4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one
Reactant of Route 2
Reactant of Route 2
2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one
Reactant of Route 3
Reactant of Route 3
2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one
Reactant of Route 4
Reactant of Route 4
2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one
Reactant of Route 5
Reactant of Route 5
2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one
Reactant of Route 6
Reactant of Route 6
2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one

Citations

For This Compound
5
Citations
C Inchara Moodbagil, R Mahmood… - Molecular …, 2023 - Taylor & Francis
Ataxia-Telangiectasia Mutated kinase (ATM kinase) is a well-established protein, maintains genome integrity and modulates cellular responses to DNA breakage. It is acknowledged as …
Number of citations: 2 www.tandfonline.com
HL Wang, W Yin, X **a, Z Li - Life, 2023 - mdpi.com
As eukaryotes, plants and animals have many commonalities on the genetic level, although they differ greatly in appearance and physiological habits. The primary goal of current plant …
Number of citations: 1 www.mdpi.com
TS Kim, M Kawaguchi, M Suzuki… - Disease models & …, 2010 - journals.biologists.com
Ataxia telangiectasia (AT) is a neurodegenerative disease caused by mutations in the large serine-threonine kinase ATM. AT patients suffer from degeneration of the cerebellum and …
Number of citations: 70 journals.biologists.com
ZA Knight - 2005 - search.proquest.com
Protein and lipid kinases direct signal transduction by the phosphorylation of their substrates. Elucidating kinase-mediated signaling pathways and validating specific kinases as targets …
Number of citations: 4 search.proquest.com
DC Liemburg-Apers, JAL Wagenaars… - Journal of Cell …, 2016 - journals.biologists.com
Mitochondria play a central role in cellular energy production, and their dysfunction can trigger a compensatory increase in glycolytic flux to sustain cellular ATP levels. Here, we studied …
Number of citations: 39 journals.biologists.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.